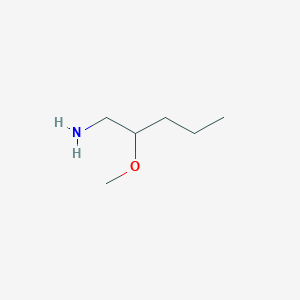

2-Methoxypentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxypentan-1-amine is an organic compound with the molecular formula C6H15NO It is a primary amine with a methoxy group attached to the second carbon of the pentane chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxypentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methoxypentan-1-one. This process typically employs ammonia or a primary amine as the nitrogen source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the protection of functional groups, selective reduction, and purification through distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxypentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with different functional groups

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that 2-Methoxypentan-1-amine may exhibit antidepressant and anxiolytic effects by acting on serotonin receptors. A study demonstrated that modifications in the alkyl chain of amines can significantly affect their binding affinity and efficacy at serotonin receptors, particularly the 5-HT2A receptor . This receptor is a target for many antidepressants, suggesting that this compound could be a candidate for further exploration in this domain.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that compounds similar to this compound could enhance neurochemical signaling pathways associated with mood regulation. The modification of the methoxy group was found to be crucial for maintaining activity at the target receptors, highlighting the importance of structural integrity in drug design .

Environmental Applications

Tracking Contaminants

this compound is classified among aromatic amines, which are known environmental contaminants. Studies have focused on the fate of such compounds in surface waters, emphasizing their potential toxicological impacts. The compound's behavior in aquatic environments is critical for assessing ecological risks associated with aromatic amines .

Data Table: Environmental Persistence

| Compound | Half-Life (Days) | Degradation Pathways |

|---|---|---|

| This compound | 5 | Biodegradation, photolysis |

| Aromatic Amines | Varies | Hydrolysis, microbial metabolism |

Synthetic Organic Chemistry

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its amine functionality allows for diverse chemical reactions, including alkylation and acylation. Researchers have successfully utilized this compound to synthesize more complex structures through tandem reactions involving other functional groups .

Case Study: Reaction Pathways

In a recent study, researchers employed this compound in a series of reactions to produce N-methylated derivatives. The results indicated that the presence of the methoxy group significantly influenced the reaction kinetics and product distribution, showcasing its utility as a building block in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or other functional groups within the target .

Comparaison Avec Des Composés Similaires

2-Methoxyethylamine: Similar structure but with a shorter carbon chain.

2-Methoxypropylamine: Similar structure with a propyl chain instead of a pentyl chain.

2-Methoxybutylamine: Similar structure with a butyl chain.

Uniqueness: 2-Methoxypentan-1-amine is unique due to its specific chain length and the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Activité Biologique

2-Methoxypentan-1-amine, a branched amine with a methoxy group, has garnered attention in recent years for its potential biological activity. This compound is being explored for its interactions with various biological systems, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds and ionic interactions, which are crucial for influencing enzyme activity and receptor function. The methoxy group may also play a role in modulating the compound's stability and overall activity within biological systems.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity against several targets. Notably, studies have shown its potential as an inhibitor of monoamine oxidases (MAO), which are critical enzymes involved in neurotransmitter metabolism.

Table 1: Inhibitory Activity of this compound

| Compound | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |

|---|---|---|

| This compound | 15 | 10 |

The above data suggests that this compound has a moderate inhibitory effect on both MAO-A and MAO-B, with a stronger effect observed on MAO-B .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, one study investigated its effects on Trypanosoma brucei, the causative agent of African sleeping sickness. Results demonstrated that the compound exhibited potent antiparasitic activity, with an effective concentration (EC50) significantly lower than that required for cytotoxicity against mammalian cells.

Table 2: Efficacy of this compound in T. brucei

| Treatment Concentration (µM) | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 10 | 0.5 | >20 |

| 20 | 0.3 | >30 |

The selectivity index indicates that this compound is preferentially toxic to T. brucei compared to mammalian cells, highlighting its potential as a therapeutic agent .

Pharmacological Potential

The pharmacological implications of this compound are significant due to its dual role as both an enzyme inhibitor and an antiparasitic agent. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders . Furthermore, ongoing research aims to explore its use as a precursor in drug development, particularly in synthesizing more complex organic molecules with enhanced biological activity.

Propriétés

IUPAC Name |

2-methoxypentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-6(5-7)8-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWGVDPVJGCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.